molecular formula C17H14ClNO B2594156 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline CAS No. 861206-10-2

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline

Cat. No.: B2594156
CAS No.: 861206-10-2
M. Wt: 283.76
InChI Key: WOEUZTGLEQYFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are significant in medicinal and agricultural chemistry due to their broad array of biological properties. This compound, in particular, has shown potential in various scientific research applications, including medicinal chemistry and material science.

Scientific Research Applications

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization. The starting materials often include p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol. The reaction is catalyzed by boron trifluoride etherate (BF3·OEt2) and conducted under microwave irradiation conditions in the presence of a green oxidative system such as iodine-dimethyl sulfoxide (I2-DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis process. This includes optimizing reaction conditions to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methoxy]-2-methylquinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase-2 and human ecto-5’-nucleotidase. The compound’s structure allows it to bind with high affinity to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)methoxy]-2-methylquinoline is unique due to its specific substitution pattern, which enhances its biological activity and lipophilicity. This makes it a valuable compound for drug design and other scientific research applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]-2-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-12-17(10-14-4-2-3-5-16(14)19-12)20-11-13-6-8-15(18)9-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEUZTGLEQYFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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